molecular formula C8H6FNO B13669252 4-Fluoro-3-methylbenzo[c]isoxazole

4-Fluoro-3-methylbenzo[c]isoxazole

Cat. No.: B13669252
M. Wt: 151.14 g/mol
InChI Key: VOMVWDNDDMFZIB-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylbenzo[c]isoxazole can be achieved through various methods. One common approach involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is typically catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also being investigated to enhance scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:

    Reduction: This reaction can be used to modify the electronic properties of the compound, making it more suitable for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of halogenated or alkylated isoxazoles .

Scientific Research Applications

4-Fluoro-3-methylbenzo[c]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

4-Fluoro-3-methylbenzo[c]isoxazole can be compared with other isoxazole derivatives, such as:

The unique combination of the fluorine and methyl groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

4-fluoro-3-methyl-2,1-benzoxazole

InChI

InChI=1S/C8H6FNO/c1-5-8-6(9)3-2-4-7(8)10-11-5/h2-4H,1H3

InChI Key

VOMVWDNDDMFZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NO1)C=CC=C2F

Origin of Product

United States

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